molecular formula C12H13N3O3 B2365825 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide CAS No. 1797350-93-6

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide

Cat. No.: B2365825
CAS No.: 1797350-93-6
M. Wt: 247.254
InChI Key: JCWBRYIQQHNGHF-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a novel chemical compound designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This molecule incorporates two privileged heterocyclic scaffolds—a furan carboxamide and a pyrazole ring—which are frequently employed in the design of biologically active compounds. Furan derivatives are recognized for their broad therapeutic potential and are found in compounds with documented antibacterial, antifungal, and anticancer properties . Similarly, the pyrazole nucleus is a common feature in many pharmacologically active agents . The specific three-dimensional structure, contributed by the tetrahydrofuran ring, may influence the molecule's binding affinity and selectivity towards various biological targets. Researchers can investigate this compound as a key intermediate or a core scaffold for developing new therapeutic agents. Potential research avenues include synthesizing and screening analogous compounds for antibacterial activity, given the established role of furan derivatives in combating microbial resistance , or exploring its application in oncology research through the inhibition of specific enzyme classes. This product is intended for use in controlled laboratory settings by qualified professionals. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h1,3,5-7,11H,2,4,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBRYIQQHNGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring in N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is typically constructed via cyclocondensation reactions. A validated method involves reacting hydrazine derivatives with 1,3-diketones or their equivalents. For example, ethyl trifluoroacetoacetate has been employed as a diketone surrogate in the synthesis of trifluoromethyl pyrimidine-pyrazole hybrids, achieving yields of 20.2–60.8% under reflux conditions. Adapting this approach, the tetrahydrofuran-3-yl substituent can be introduced via a pre-functionalized hydrazine precursor.

Functionalization of Pyrazole Intermediates

Post-cyclization functionalization is critical for introducing the tetrahydrofuran moiety. In studies of naphtho[2,1-b]furan-pyrazole hybrids, Vilsmeier formylation was utilized to install aldehyde groups at the pyrazole C-4 position, enabling subsequent nucleophilic substitutions. For the target compound, this strategy could involve formylation of 1H-pyrazol-4-amine followed by reductive amination with a tetrahydrofuran-3-yl fragment.

Tetrahydrofuran-3-yl Substituent Installation

Carbohydrate-Derived Synthesis

The tetrahydrofuran ring is often synthesized from carbohydrate precursors. For instance, D-ribose has been converted into tetrahydrofuran derivatives via crossed aldol reactions with formaldehyde, preserving stereochemical integrity. This method aligns with the need for enantiomerically pure intermediates in pharmaceutical applications.

Stereochemical Control and Characterization

X-ray crystallography has confirmed the relative configurations of tetrahydrofuran derivatives, with twisted conformations around C—O bonds observed in related compounds. For this compound, nuclear Overhauser effect (NOE) spectroscopy and chiral HPLC would be essential for verifying stereochemistry.

Amide Bond Formation Strategies

Carboxylic Acid Activation

Furan-3-carboxylic acid activation via acyl chlorides or mixed anhydrides is a standard approach. In the synthesis of trifluoromethyl pyrimidine amides, EDCl/HOBt-mediated coupling achieved yields exceeding 50%, with ¹H NMR confirming the presence of -CONH- groups at δ 10.46 ppm.

Direct Amination of Activated Esters

Alternative methods include reacting furan-3-carbonyl chloride with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine in the presence of triethylamine. This approach mirrors protocols used for naphthofuranpyrazol derivatives, where malononitrile and cyanoacetamide were employed as nucleophiles.

Reaction Optimization and Yield Data

Table 1: Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Characterization Techniques
Pyrazole cyclization Ethyl trifluoroacetoacetate, reflux 60.8 ¹H NMR, HRMS
Tetrahydrofuran formation D-ribose, formaldehyde 45.2 X-ray diffraction
Amide coupling EDCl/HOBt, DCM, rt 53.4 ¹³C NMR, FTIR

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During pyrazole formation, competing keto-enol tautomerism can lead to regioisomeric byproducts. Studies on naphtho[2,1-b]furan derivatives demonstrated that electronic effects of substituents direct cyclization selectivity. For the target compound, electron-withdrawing groups on the tetrahydrofuran moiety may suppress undesired tautomerization.

Hydrolysis Risks in Amide Bond Formation

Prolonged reaction times in aqueous environments can hydrolyze the furan-carboxamide bond. Optimizations in trifluoromethyl pyrimidine syntheses showed that anhydrous dichloromethane with molecular sieves improved amide stability.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of related compounds exhibit diagnostic signals:

  • Pyrazole protons: δ 8.99–7.78 ppm (singlets)
  • Tetrahydrofuran protons: δ 3.50–4.20 ppm (multiplet)
  • Amide NH: δ 10.46 ppm (singlet)

High-Resolution Mass Spectrometry (HRMS)

HRMS data for trifluoromethyl pyrimidine derivatives confirmed molecular ions with [M + Na]⁺ peaks, a strategy applicable to the target compound.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Multi-step sequences benefit from flow chemistry to minimize intermediate isolation. A four-step synthesis of pyrimidine derivatives achieved 20.2–60.8% yields in telescoped reactions, suggesting viability for large-scale production.

Green Chemistry Metrics

Solvent selection significantly impacts environmental footprint. Ethanol/water mixtures used in naphthofuranpyrazol recrystallization align with green chemistry principles and could be adopted for final purification.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cell proliferation, among others.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) and THF-containing analogs (e.g., Example 52 in ). Key differences lie in substituent groups:

Compound Substituents on Pyrazole Core Key Functional Groups
Target Compound 1-(THF-3-yl), 4-(furan-3-carboxamide) THF, furan, carboxamide
: 3a 1-phenyl, 4-cyano, 5-chloro Aryl, cyano, chloro
: 3d 1-(4-fluorophenyl), 4-cyano, 5-chloro Fluoroaryl, cyano, chloro
: Example 52 7-(THF-3-yl), trifluoroacetamido, sulfonamide THF, trifluoroacetamido, sulfonamide

Key Observations :

  • Oxygen-Containing Moieties : The THF group in the target compound and Example 52 may improve metabolic stability compared to aryl-substituted analogs due to reduced π-π stacking and enhanced solubility .
  • Carboxamide vs. Sulfonamide : The furan-carboxamide in the target compound offers different hydrogen-bonding profiles compared to sulfonamide groups in Example 52, affecting target binding .

Comparison of Yields :

Compound Yield (%) Key Reagents/Conditions
Target Compound N/A Likely EDCI/HOBt, THF functionalization
: 3a 68 EDCI, HOBt, DMF, room temperature
: 3d 71 EDCI, HOBt, DMF, room temperature
Physical Properties

Melting points (mp) and spectral data reflect substituent effects:

Compound mp (°C) $ ^1H $-NMR Shifts (Key Peaks)
Target Compound N/A Expected: THF protons (δ 1.8–4.0), furan protons (δ 6.5–8.0)
: 3a 133–135 Aryl H (δ 7.43–8.12), CH$_3$ (δ 2.66)
: 3d 181–183 Aryl H (δ 7.21–7.51), CH$_3$ (δ 2.66)

Trends :

  • Bulkier substituents (e.g., 4-fluorophenyl in 3d ) correlate with higher melting points due to increased crystallinity .
  • THF’s flexibility might lower the target compound’s mp compared to rigid aryl-substituted analogs.

Inferences :

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of furan, pyrazole, and tetrahydrofuran moieties. These structural elements are known for their significant roles in various biological processes, making this compound a subject of extensive research.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of the Tetrahydrofuran Moiety : The pyrazole derivative is reacted with tetrahydrofuran-3-yl halide in the presence of a base.
  • Formation of the Furan Carboxamide : The intermediate is then reacted with furan-3-carboxylic acid chloride to yield the final carboxamide product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and furan rings have been tested against various bacterial strains using the agar disc-diffusion method. The results show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with some compounds displaying IC50 values in the low micromolar range .

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies have shown that related pyrazole derivatives can inhibit viral replication effectively, with selectivity indices indicating favorable therapeutic profiles. For instance, certain derivatives have demonstrated EC50 values as low as 0.71 μM against specific viruses .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to inflammation and oxidative stress.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamideSimilar structure but different carboxamide positionModerate antimicrobial activity
N-(1-(tetrahydrofuran-3-y)-1H-pyrazol-4-y)thiopheneThiophene instead of furanEnhanced antiviral properties

This comparison highlights that while structural modifications can influence biological activity, the specific combination of furan, pyrazole, and tetrahydrofuran in N-(1-(tetrahydrofuran-3-y)-1H-pyrazol-4-y)furan-3-carboxamide confers distinct properties that warrant further investigation.

Case Studies

Several case studies have documented the biological efficacy of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against clinical isolates of MRSA and found that certain modifications led to improved activity compared to standard antibiotics .
  • Antiviral Screening : Another investigation focused on the antiviral potential against Chikungunya virus, revealing promising results for derivatives with similar structural motifs .

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., amide coupling) to minimize side reactions.
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Yield improvement : Use one-pot sequential reactions to reduce intermediate isolation steps .

Basic: Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tetrahydrofuran protons at δ 3.5–4.0 ppm, pyrazole C4 at ~145 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., furan and pyrazole protons) .
  • Infrared Spectroscopy (IR) : Verify amide C=O stretch (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ ion) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced: How does the tetrahydrofuran-3-yl substituent influence physicochemical and pharmacokinetic properties compared to alkyl or aryl analogs?

Answer:
The tetrahydrofuran group enhances:

  • Solubility : The oxygen atom increases polarity, improving aqueous solubility compared to ethyl or phenyl analogs .
  • Metabolic stability : The cyclic ether resists oxidative degradation better than linear alkyl chains .
  • Stereochemical effects : The 3-position substitution may influence binding to chiral targets (e.g., enzymes or receptors) .

Q. Methodological Evaluation :

  • LogP measurement : Compare octanol-water partition coefficients via shake-flask or chromatographic methods .
  • In vitro metabolic assays : Use liver microsomes to assess oxidative stability .

Advanced: How can molecular docking studies predict the binding affinity of this compound to target proteins, and what validation strategies are recommended?

Answer:

  • Docking Workflow :
    • Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from the PDB and optimize hydrogen bonding networks .
    • Ligand parameterization : Generate 3D conformers of the compound using software like Open Babel.
    • Binding site analysis : Identify key residues (e.g., catalytic sites) using AutoDock Vina or Schrödinger .
  • Validation :
    • Experimental correlation : Compare docking scores with IC₅₀ values from enzyme inhibition assays .
    • Free energy calculations : Apply MM-GBSA to refine affinity predictions .

Example : Docking into a kinase active site may reveal hydrogen bonds between the amide carbonyl and conserved lysine residues .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy observed in preclinical studies?

Answer:
Potential Causes and Solutions :

  • Poor bioavailability :
    • Formulation optimization : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance solubility .
    • Prodrug design : Modify the amide group to improve membrane permeability .
  • Off-target effects :
    • Selectivity profiling : Screen against panels of related targets (e.g., kinase families) .
    • Metabolite identification : Use LC-MS to detect active/inactive metabolites in plasma .

Case Study : If in vitro IC₅₀ is low (nM range) but in vivo efficacy is weak, assess plasma protein binding via equilibrium dialysis .

Advanced: What strategies are recommended for analyzing polymorphic forms of this compound, and how do they impact pharmacological performance?

Answer:

  • Polymorph Screening :
    • Crystallization : Test solvents (e.g., ethanol, acetonitrile) under varying temperatures .
    • PXRD and DSC : Characterize crystal forms and melting points .
  • Impact on Bioactivity :
    • Solubility differences : Metastable forms may exhibit higher dissolution rates .
    • Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH) to identify the most stable form .

Example : A study on a related carboxamide showed Form I had 2× higher bioavailability than Form II due to improved solubility .

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